molecular formula C10H14ClNO2 B6333223 (R)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride CAS No. 1956434-77-7

(R)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride

Cat. No.: B6333223
CAS No.: 1956434-77-7
M. Wt: 215.67 g/mol
InChI Key: DFQSBSADGQZNFW-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is a chiral compound with significant importance in various fields of science and industry. This compound is known for its unique structural properties, which include a methylamino group attached to a phenylpropanoic acid backbone. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with phenylalanine, which undergoes a series of reactions to introduce the methylamino group.

    Reaction Conditions: The key steps include the protection of the amino group, methylation, and subsequent deprotection. The reactions are carried out under controlled temperatures and pH to ensure the desired stereochemistry.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

In industrial settings, the production of ®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The process involves:

    Continuous Flow Synthesis: Reactants are continuously fed into the reactor, and products are continuously removed, allowing for efficient large-scale production.

    Purification: The crude product is purified using crystallization or chromatography techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and sodium cyanide are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its role in biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including neurotransmitter synthesis and metabolism.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Methylamino)-3-phenylpropanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.

    Phenylalanine: The parent compound from which ®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is derived.

    Amphetamine: A structurally similar compound with different pharmacological properties.

Uniqueness

®-2-(Methylamino)-3-phenylpropanoic acid hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base form.

Properties

IUPAC Name

(2R)-2-(methylamino)-3-phenylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3,(H,12,13);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQSBSADGQZNFW-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60739127
Record name N-Methyl-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56564-52-4
Record name N-Methyl-D-phenylalanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60739127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.